N-[(2-methoxypyridin-4-yl)methyl]cyclobutanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-methoxypyridin-4-yl)methyl]cyclobutanamine is a chemical compound that features a cyclobutanamine core linked to a methoxypyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxypyridin-4-yl)methyl]cyclobutanamine typically involves the following steps:
Formation of the Methoxypyridine Intermediate: The starting material, 2-methoxypyridine, undergoes a series of reactions to introduce a functional group at the 4-position. This can be achieved through halogenation followed by nucleophilic substitution.
Coupling with Cyclobutanamine: The functionalized methoxypyridine is then coupled with cyclobutanamine. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxypyridin-4-yl)methyl]cyclobutanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of N-[(2-hydroxypyridin-4-yl)methyl]cyclobutanamine.
Reduction: Formation of N-[(2-methoxypiperidin-4-yl)methyl]cyclobutanamine.
Substitution: Formation of N-[(2-substituted-pyridin-4-yl)methyl]cyclobutanamine derivatives.
Scientific Research Applications
N-[(2-methoxypyridin-4-yl)methyl]cyclobutanamine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Biological Studies: The compound can be used to study the interaction of small molecules with biological macromolecules such as proteins and nucleic acids.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.
Mechanism of Action
The mechanism by which N-[(2-methoxypyridin-4-yl)methyl]cyclobutanamine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The methoxypyridine moiety can engage in π-π stacking interactions or hydrogen bonding, while the cyclobutanamine core provides rigidity and spatial orientation.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-hydroxypyridin-4-yl)methyl]cyclobutanamine
- N-[(2-methoxypyridin-4-yl)methyl]piperidine
- N-[(2-methoxypyridin-4-yl)methyl]cyclopentamine
Uniqueness
N-[(2-methoxypyridin-4-yl)methyl]cyclobutanamine is unique due to the combination of the methoxypyridine moiety and the cyclobutanamine core. This structure provides a balance of electronic properties and steric factors, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
N-[(2-methoxypyridin-4-yl)methyl]cyclobutanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-14-11-7-9(5-6-12-11)8-13-10-3-2-4-10/h5-7,10,13H,2-4,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGERFIMLEUHACX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)CNC2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.